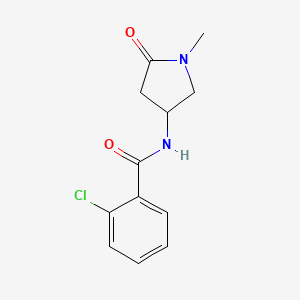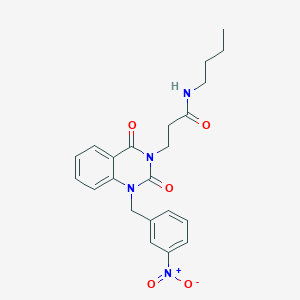
N-(cyanomethyl)-N-methyloxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(cyanomethyl)-N-methyloxolane-3-carboxamide” is a complex organic compound. Based on its name, it likely contains a cyanomethyl group (-CH2CN), a methyloxolane group, and a carboxamide group (CONH2). These groups are common in many organic compounds and can participate in various chemical reactions .
Synthesis Analysis
The synthesis of similar compounds, such as N-cyanoacetamides, often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The exact synthesis process for “N-(cyanomethyl)-N-methyloxolane-3-carboxamide” would depend on the specific structure of the compound.
Molecular Structure Analysis
The molecular structure of a compound like “N-(cyanomethyl)-N-methyloxolane-3-carboxamide” would be determined by the arrangement and bonding of its atoms. Unfortunately, without specific information on this compound, it’s difficult to provide an accurate molecular structure analysis .
Chemical Reactions Analysis
Compounds with a cyanomethyl group and a carboxamide group can participate in a variety of chemical reactions. For instance, N-cyanoacetamides are known to react with common bidentate reagents to form a variety of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(cyanomethyl)-N-methyloxolane-3-carboxamide” would depend on its specific structure. Nanomaterials, for example, have unique properties due to their small size .
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
The compound is used in the synthesis of various biologically active molecules. Its cyano and carboxamide groups are reactive sites that can undergo multiple chemical transformations, leading to the formation of novel heterocyclic moieties with potential biological activities .
Enzyme-Mediated Biocatalysis
Nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids, can use compounds like N-(cyanomethyl)-N-methyloxolane-3-carboxamide as substrates. This process is significant in the synthesis of high-value chemicals and pharmaceuticals, such as gabapentin and pregabalin, due to its regioselectivity and environmentally friendly nature .
Creation of Annulated Heterocycles
Cyanomethyl pyridinium and isoquinolinium salts derived from similar compounds are employed in the synthesis of various annulated heterocycles. These heterocycles are important in pharmaceuticals and can be synthesized under mild reaction conditions .
Chemical Inducers of Plant Immunity
Chemical derivatives of this compound can act as inducers for plant immunity. They can be designed to mimic natural elicitors or combined with other functional groups to enhance their effectiveness in protecting plants against pathogens .
Synthesis of Heteroaromatic Trifluoromethyl Ethers
Development of Chemotherapeutic Agents
Due to the diverse biological activities reported for many derivatives of cyanoacetamide, compounds like N-(cyanomethyl)-N-methyloxolane-3-carboxamide are explored for their potential in evolving better chemotherapeutic agents. Their ability to form various organic heterocycles makes them valuable in medicinal chemistry .
Mécanisme D'action
Target of Action
N-(cyanomethyl)-N-methyloxolane-3-carboxamide, also known as NCI, is characterized as an effective inducer of Systemic Acquired Resistance (SAR) in plant species . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens .
Mode of Action
N-(cyanomethyl)-N-methyloxolane-3-carboxamide interacts with its targets by inducing a broad range of disease resistance in plants and more specifically, PR gene expression . It is suggested that N-(cyanomethyl)-N-methyloxolane-3-carboxamide induces SAR by triggering signaling at the same level as or downstream of salicylic acid (SA) accumulation .
Biochemical Pathways
The biochemical pathways affected by N-(cyanomethyl)-N-methyloxolane-3-carboxamide are those involved in the SAR mechanism in plants. The compound induces SAR marker gene expression without SA accumulation in plants . This suggests that N-(cyanomethyl)-N-methyloxolane-3-carboxamide activates SAR independently from ethylene and jasmonic acid, by stimulating the site between SA and NPR1 .
Pharmacokinetics
It’s worth noting that the compound is applied to the soil to induce disease resistance in plants , suggesting that it may be absorbed and distributed through the plant’s vascular system.
Result of Action
The result of N-(cyanomethyl)-N-methyloxolane-3-carboxamide’s action is the induction of a broad range of disease resistance in plants, including tobacco and rice . More specifically, it induces the expression of PR genes, which are markers of SAR .
Action Environment
The action of N-(cyanomethyl)-N-methyloxolane-3-carboxamide is influenced by the environment in which it is applied. As a soil drench application, the compound’s action, efficacy, and stability may be influenced by factors such as soil composition, moisture levels, and the presence of other organisms .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(cyanomethyl)-N-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10(4-3-9)8(11)7-2-5-12-6-7/h7H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITRYXJHSKQSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

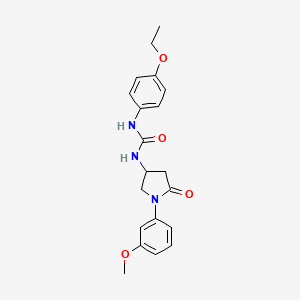
![[1-(3-Methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2962661.png)


![N-(4-chlorobenzo[d]thiazol-7-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2962667.png)
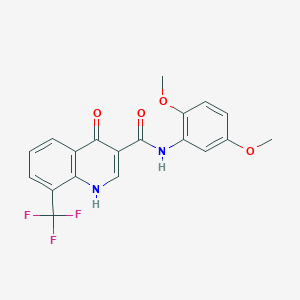
![1-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2962670.png)
![1-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2962671.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2962672.png)
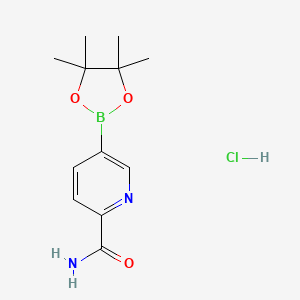

![2-[4-[(4-Fluorosulfonyloxyphenyl)methylamino]phenyl]triazole](/img/structure/B2962675.png)
